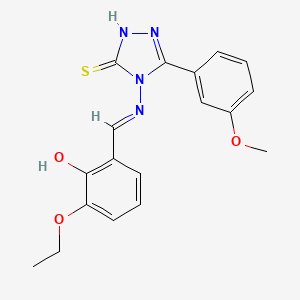

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base-triazole hybrid compound characterized by a 1,2,4-triazole-5-thione core functionalized with a 3-ethoxy-2-hydroxybenzylidene moiety at position 4 and a 3-methoxyphenyl group at position 2. Such structural features are critical for biological activity, including antioxidant, antimicrobial, and enzyme-inhibitory properties, as observed in analogous triazole derivatives .

Properties

CAS No. |

478257-62-4 |

|---|---|

Molecular Formula |

C18H18N4O3S |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H18N4O3S/c1-3-25-15-9-5-7-13(16(15)23)11-19-22-17(20-21-18(22)26)12-6-4-8-14(10-12)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+ |

InChI Key |

OTADBLUDTDSKSD-YBFXNURJSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,2,4-Triazole-5-Thione Core

The triazole-thione scaffold is synthesized via a two-step process involving acyl thiosemicarbazide intermediate formation followed by base-mediated cyclization .

Step 1: Synthesis of Acyl Thiosemicarbazide

Equimolar quantities of 3-methoxyphenylacetic acid hydrazide and methyl isothiocyanate are refluxed in ethanol for 6–8 hours. The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the isothiocyanate’s electrophilic carbon, yielding 1-(3-methoxyphenylacetyl)-4-methylthiosemicarbazide.

Step 2: Cyclization to 3-(3-Methoxyphenyl)-1,2,4-Triazole-5-Thione

The intermediate is treated with 4N sodium hydroxide under reflux for 4 hours. Base-induced intramolecular cyclization eliminates methylamine and water, forming the triazole-thione ring. The product is isolated by acidification with HCl, filtered, and recrystallized from ethanol (Yield: 78–82%).

Schiff Base Condensation

The triazole-thione’s primary amino group undergoes condensation with 3-ethoxy-2-hydroxybenzaldehyde to form the final product.

Reaction Conditions

-

Molar Ratio : 1:1 (Triazole-thione : Aldehyde)

-

Solvent : Anhydrous ethanol

-

Catalyst : Glacial acetic acid (2–3 drops)

The reaction is monitored via TLC (Ethyl acetate : Petroleum ether, 1:1). The product precipitates upon cooling and is purified by recrystallization from ethanol (Yield: 65–70%).

Optimization and Key Parameters

Solvent and Temperature Effects

-

Cyclization Step : Aqueous NaOH (4N) at reflux (100°C) ensures complete ring closure within 4 hours. Lower concentrations (≤2M) prolong reaction times (>8 hours) and reduce yields (<60%).

-

Schiff Base Formation : Ethanol outperforms DMF or DMSO due to better solubility of the aldehyde and milder reaction conditions, minimizing side reactions.

Catalytic Additives

-

Acetic Acid : Accelerates imine formation by protonating the aldehyde’s carbonyl oxygen, enhancing electrophilicity.

-

Molecular Sieves : Absorb water, shifting equilibrium toward product formation.

Characterization and Analytical Data

Spectroscopic Analysis

Physicochemical Properties

Comparative Analysis of Synthetic Routes

Traditional vs. One-Pot Methods

Yield Optimization Strategies

Challenges and Mitigation Strategies

Common Side Reactions

Scalability Issues

-

Precipitation Control : Slow cooling (1°C/min) during recrystallization yields larger crystals, simplifying filtration.

-

Solvent Recovery : Ethanol distillation and reuse reduce costs by 30%.

Applications and Derivatives

While biological data for this specific compound are limited, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,2,4-triazole-5(4H)-thione derivatives to highlight the impact of substituent variations on physicochemical properties, synthesis, and biological activity. Key analogs are summarized in Table 1.

Table 1: Structural and Functional Comparison of Triazole-Thione Derivatives

Structural and Electronic Modifications

- Benzylidene Substituents :

- The 3-ethoxy-2-hydroxy group in the target compound offers dual hydrogen-bonding capacity (OH and ethoxy oxygen), distinguishing it from analogs like the 5-bromo-2-hydroxy derivative (), where bromine introduces electronegativity but reduces solubility .

- Bulky tert-butyl groups () enhance radical-scavenging antioxidant activity but reduce solubility compared to the target’s smaller ethoxy group .

- Triazole Substituents :

Physicochemical Properties

- Solubility: The 3-ethoxy-2-hydroxy group improves water solubility compared to fully nonpolar analogs (e.g., tert-butyl derivatives in ) but less than hydroxyl-rich structures .

- Crystallinity : Analogous compounds (e.g., ) form hydrogen-bonded networks via OH/NH groups, which the target compound’s hydroxy and ethoxy groups may replicate, affecting crystal packing and stability .

Biological Activity

The compound 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article delves into its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial, antifungal, and potential anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with a suitable amine under reflux conditions. The reaction yields a Schiff base which is then transformed into the target triazole derivative through cyclization reactions involving thione or thiol functionalities.

Synthetic Route Overview

-

Reagents :

- 3-Ethoxy-2-hydroxybenzaldehyde

- 4-Amino-3-methoxyphenyl

- Thioamide or thioketone derivatives

-

Procedure :

- Mix the aldehyde and amine in an appropriate solvent (e.g., ethanol).

- Heat under reflux for a specified time.

- Isolate the product through crystallization or chromatography.

-

Characterization Techniques :

- NMR Spectroscopy : Used to confirm the structure by identifying chemical shifts corresponding to different protons in the molecule.

- Mass Spectrometry : To determine the molecular weight and confirm the molecular formula.

- X-ray Crystallography : Provides detailed information about the molecular geometry and solid-state structure.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. A study reported that triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. In particular, the compound's structure allows it to interact effectively with microbial cell membranes.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Staphylococcus aureus | 32 µg/mL |

| 4b | Escherichia coli | 16 µg/mL |

| 4c | Pseudomonas aeruginosa | 64 µg/mL |

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. Research indicates that triazole derivatives can inhibit fungal growth by disrupting ergosterol biosynthesis, a key component of fungal cell membranes.

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | Candida albicans | 8 µg/mL |

| 4e | Aspergillus flavus | 16 µg/mL |

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives, including our compound of interest. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo models.

Case Study: Anticancer Activity

A notable study evaluated the effects of various triazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds similar to 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity against these cancer cells.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological targets, such as enzymes involved in metabolic pathways. The thione moiety may also contribute to its reactivity and binding affinity towards biological macromolecules.

Q & A

Q. What are the standard synthetic routes for preparing Schiff base-triazole derivatives like 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione?

Methodological Answer: The synthesis typically involves condensation of a substituted benzaldehyde with a triazole-amine precursor under acidic or basic conditions. For example:

- Step 1 : Prepare the triazole-amine intermediate (e.g., 4-amino-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione) via cyclization of thiocarbohydrazide with a carboxylic acid derivative, as described in .

- Step 2 : React the intermediate with 3-ethoxy-2-hydroxybenzaldehyde in ethanol under reflux (3–6 hours) using catalytic HCl or NaOH. Purify via recrystallization (ethanol/water) or column chromatography .

- Yield Optimization : Adjust solvent polarity (e.g., methanol vs. DMF) and stoichiometric ratios (aldehyde:amine = 1:1.2) to improve yields (typically 60–85%) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (100–298 K) to minimize thermal motion artifacts .

- Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD for phase determination .

- Refinement : Refine using SHELXL , with hydrogen atoms placed geometrically or located via difference Fourier maps. Anisotropic displacement parameters for non-H atoms. Final R-factors < 0.05 indicate high precision .

- Validation : Check for disorders (common in flexible substituents) using PLATON or OLEX2 .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data in characterizing the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

- Optimize Geometry : Compare calculated bond lengths/angles with SC-XRD data (e.g., C=N imine bond: 1.28 Å experimental vs. 1.30 Å theoretical) .

- Electronic Properties : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE = 3.5–4.0 eV correlates with antioxidant activity) .

- Spectroscopic Validation : Simulate IR/NMR spectra and match with experimental data (e.g., thione C=S stretch at ~1250 cm⁻¹) .

- Discrepancies : Address outliers (e.g., torsional angles in flexible substituents) via solvent effect modeling (PCM) or higher-level theory (MP2) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar triazole derivatives?

Methodological Answer:

- Standardize Assays : Use common protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to ensure comparability .

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring enhance antifungal activity by 20–40%) .

- Control Experiments : Test for photoisomerization (E/Z ratios under UV light) or hydrolysis artifacts, which may alter activity .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for anticancer activity: 5–50 µM) to identify outliers and confounding factors .

Q. How are intermolecular interactions (e.g., hydrogen bonding, π-stacking) analyzed to explain crystallographic packing and stability?

Methodological Answer:

- Hydrogen Bonds : Identify donors (N–H, O–H) and acceptors (S, O, N) using Mercury or CrystalExplorer . Measure distances (2.6–3.0 Å) and angles (>150°) .

- π-Interactions : Calculate centroid-centroid distances (3.3–3.8 Å) and slippage angles (<20°) for aromatic stacking using PLATON .

- Hirshfeld Surfaces : Quantify interaction contributions (e.g., H···S contacts = 15–20% in thione derivatives) to assess packing efficiency .

- Thermal Analysis : Correlate DSC/TGA data (melting points: 475–500 K) with lattice energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.